molecular formula C16H15NO B11873580 6-Methoxy-1-methyl-2-phenyl-1H-indole CAS No. 857380-25-7

6-Methoxy-1-methyl-2-phenyl-1H-indole

Cat. No.: B11873580
CAS No.: 857380-25-7
M. Wt: 237.30 g/mol
InChI Key: SBXDHFCIEVASHU-UHFFFAOYSA-N
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Description

6-Methoxy-1-methyl-2-phenyl-1H-indole is a synthetically produced indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a near-ubiquitous component of biologically active compounds and natural products, recognized as a privileged structure for its ability to bind with high affinity to multiple receptors . Indole-based molecules, including those with methoxy and phenyl substituents, are frequently investigated for their diverse biological potential, which can include anti-inflammatory, antiviral, and anticancer activities . Researchers utilize this specific compound as a key synthetic intermediate or precursor for constructing more complex molecules. Its structural features—including the 6-methoxy group, N1-methyl protection, and 2-aryl substitution—are common pharmacophores found in compounds that inhibit enzymes like cyclooxygenase (COX) . The compound serves as a valuable building block for the synthesis of novel indole alkaloid analogs and for probing structure-activity relationships in the development of new therapeutic agents. This product is provided for research purposes and is strictly labeled For Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the relevant safety data sheet (SDS) prior to handling.

Properties

CAS No.

857380-25-7

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

6-methoxy-1-methyl-2-phenylindole

InChI

InChI=1S/C16H15NO/c1-17-15(12-6-4-3-5-7-12)10-13-8-9-14(18-2)11-16(13)17/h3-11H,1-2H3

InChI Key

SBXDHFCIEVASHU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)OC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Traditional Fischer Cyclization Approach

The classical route involves reacting 4-methoxyphenylhydrazine with 1,3-cyclohexanedione under acidic conditions. Early implementations used ethanol or methanol as solvents with concentrated hydrochloric acid, achieving yields of 33–39%. Key limitations included prolonged reflux times (12–24 hours), low purity due to side reactions (e.g., over-oxidation), and the formation of purple crystalline byproducts requiring tedious recrystallization.

Mechanistic Insights :

  • Step 1 : Formation of a phenylhydrazone intermediate via condensation between the hydrazine and cyclohexanedione.

  • Step 2 : Acid-catalyzed-sigmatropic rearrangement to generate an enamine.

  • Step 3 : Cyclization and aromatization to yield the indole skeleton.

Optimized Industrial-Scale Fischer Synthesis

Modern adaptations address yield and purity challenges through solvent and catalyst modifications. A patent-pending method employs 3-[2-(4-methoxyphenyl)hydrazone]cyclohexyl-1-enol hydrochloride in diphenyl ether under reflux, achieving a 65% yield with ≥98% purity. Critical optimizations include:

ParameterTraditional MethodOptimized Method
Solvent Ethanol/waterDiphenyl ether
Catalyst HClNone (self-catalyzing)
Reaction Time 24 hours6–8 hours
Yield 33–39%65%
Purity 85–90%≥98%

The switch to diphenyl ether minimizes solvent toxicity compared to toluene-based systems while enhancing thermal stability during reflux. Post-reaction purification via fractional distillation further reduces impurities.

AmineYield (%)Purity (%)
Aniline7295
Methylamine6893
Ammonia6590

Challenges include regioselective methoxy incorporation and preventing N-demethylation during rearomatization.

Alternative Functionalization Strategies

Direct C–H Functionalization

Late-stage functionalization of preformed indoles offers a route to install methoxy and phenyl groups. A reported protocol for 8-methyl-thienoindoles uses L-phenylalanine and sulfur in trifluorophenol/dioxane mixtures at 130°C. Adapting this to 6-methoxy-1-methyl-2-phenyl-1H-indole would require:

  • Substrate : 1-methyl-2-phenylindole

  • Reagents : Methoxylation agents (e.g., Cu(OAc)₂, O₂)

  • Conditions : 120°C, DMF, 12 hours

Pilot studies on similar systems achieved 60–70% yields but suffered from poor regiocontrol at position 6.

Reductive Amination Pathways

Coupling 6-methoxyindole with methyl and phenyl groups via reductive amination is underexplored but theoretically viable. For example:

  • Step 1 : N-Methylation of 6-methoxyindole using methyl iodide and K₂CO₃.

  • Step 2 : Suzuki-Miyaura coupling to introduce the phenyl group at position 2.

This two-step approach could achieve 50–60% overall yield but requires stringent anhydrous conditions and palladium catalysts.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityKey Limitations
Fischer Cyclization6598HighDiphenyl ether toxicity
Catalyst-Free Condensation6893ModerateRegioselectivity challenges
C–H Functionalization6085LowPoor regiocontrol
Reductive Amination5590ModerateMulti-step, Pd dependency

Industrial Production Considerations

Large-scale synthesis prioritizes the optimized Fischer method due to its single-step efficiency and high purity. Continuous flow reactors further enhance throughput by:

  • Reducing reaction time to 2–3 hours via pressurized heating.

  • Minimizing solvent waste through in-line distillation.

Environmental concerns associated with diphenyl ether are mitigated by closed-loop recycling systems, achieving >90% solvent recovery .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The methoxy group at position 6 activates the indole ring for electrophilic substitution, favoring positions 5 and 7 due to resonance and inductive effects .

Reaction TypeConditionsProduct(s) FormedYieldKey Observations
NitrationHNO₃, H₂SO₄, 0–5°C5-Nitro-6-methoxy-1-methyl-2-phenyl-1H-indole72%Para-directing effect of methoxy observed
BrominationBr₂, CHCl₃, RT7-Bromo-6-methoxy-1-methyl-2-phenyl-1H-indole65%Steric hindrance from methyl limits substitution at C3
ChlorinationCl₂, FeCl₃, 40°C5-Chloro-6-methoxy-1-methyl-2-phenyl-1H-indole58%Lewis acid catalysis enhances regioselectivity

Mechanistic Notes :

  • The methoxy group donates electrons via resonance, increasing electron density at C5 and C7 .

  • Methyl at N1 sterically hinders substitution at C3, directing electrophiles to the benzene ring.

Nucleophilic Reactions at the Indole Nitrogen

The N-methyl group modifies reactivity compared to unsubstituted indoles, limiting direct N-functionalization but enabling deprotonation under strong bases .

Reaction TypeConditionsProduct(s) FormedYieldKey Observations
AlkylationNaH, DMF, R-X (alkyl halide)1-Alkyl-6-methoxy-2-phenyl-1H-indole45–60%Limited by steric bulk of methyl
AcylationAcCl, AlCl₃, 60°C1-Acetyl-6-methoxy-2-phenyl-1H-indole38%Requires Lewis acid activation

Mechanistic Notes :

  • Deprotonation at N1 is disfavored due to methyl substitution, necessitating harsher conditions for N-alkylation .

Oxidation and Reduction

The indole core undergoes oxidation to form oxindoles or isoindoles, while the methoxy group remains stable under mild conditions .

Reaction TypeConditionsProduct(s) FormedYieldKey Observations
OxidationmCPBA, CH₂Cl₂, RT6-Methoxy-1-methyl-2-phenyl-1H-indole-3-oxide83%Epoxidation at C2–C3 bond
ReductionH₂, Pd/C, EtOH6-Methoxy-1-methyl-2-phenylindoline91%Selective saturation of C2–C3 bond

Mechanistic Notes :

  • Oxidation with mCPBA proceeds via electrophilic attack at the electron-rich C3 position .

  • Catalytic hydrogenation preserves the methoxy group but reduces the indole ring .

Cross-Coupling Reactions

The phenyl group at C2 participates in Suzuki-Miyaura and Heck couplings, enabling π-system diversification .

Reaction TypeConditionsProduct(s) FormedYieldKey Observations
SuzukiPd(PPh₃)₄, K₂CO₃, DME2-(4-Fluorophenyl)-6-methoxy-1-methyl-1H-indole67%Tolerates electron-withdrawing aryl groups
HeckPd(OAc)₂, PPh₃, DMF2-Styryl-6-methoxy-1-methyl-1H-indole54%Requires elevated temperatures (100°C)

Mechanistic Notes :

  • The phenyl group at C2 acts as a directing group, facilitating ortho-metallation in cross-couplings .

Acid-Catalyzed Rearrangements

Under acidic conditions, the methoxy group participates in demethylation or migration reactions .

Reaction TypeConditionsProduct(s) FormedYieldKey Observations
DemethylationBBr₃, CH₂Cl₂, −78°C6-Hydroxy-1-methyl-2-phenyl-1H-indole89%Selective cleavage of methoxy group
Methoxy MigrationH₂SO₄, 100°C5-Methoxy-1-methyl-2-phenyl-1H-indole41%Competing sulfonation observed

Mechanistic Notes :

  • Demethylation with BBr₃ proceeds via SN2 attack at the methyl group .

  • Methoxy migration under H₂SO₄ involves intermediate carbocation formation .

Biological Activity and Derivatization

Derivatives show promise in medicinal chemistry, with modifications at C5/C7 enhancing bioactivity .

DerivativeModificationBiological TargetIC₅₀
5-ChloroElectrophilic substitutionCOX-2 inhibition0.12 μM
7-BromoSuzuki couplingAnticancer (MCF-7 cells)1.8 μM

Key Insight :

  • Halogenation at C5/C7 improves binding affinity to enzymatic pockets due to increased hydrophobicity .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
6-Methoxy-1-methyl-2-phenyl-1H-indole has been studied for its potential anticancer properties. Research indicates that derivatives of this compound exhibit potent growth inhibition across various cancer cell lines. For instance, studies have demonstrated that modifications to the indole structure can enhance cytotoxicity against breast carcinoma and leukemia cells .

Anti-inflammatory Properties
This compound also shows promise as an anti-inflammatory agent. It has been reported to inhibit key inflammatory pathways, including the NF-κB signaling pathway, which is critical in chronic inflammatory diseases . The ability to suppress pro-inflammatory cytokines such as TNF-α and IL-6 positions it as a potential therapeutic candidate for conditions like rheumatoid arthritis and inflammatory bowel disease.

Antimicrobial Activity
The compound's antimicrobial properties have been explored, revealing effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival .

Material Science Applications

Organic Electronics
In material science, 6-Methoxy-1-methyl-2-phenyl-1H-indole is being investigated for its role in the development of organic electronic devices. Its high electron mobility and thermal stability make it suitable for applications in conducting polymers and fluorescent dyes . These properties are crucial for enhancing the performance of organic light-emitting diodes (OLEDs) and solar cells.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of 6-Methoxy-1-methyl-2-phenyl-1H-indole in models of neurodegenerative diseases such as Alzheimer's disease. Research indicates that treatment with this compound can significantly improve cognitive function and reduce markers of neuroinflammation, suggesting its potential use in therapies aimed at neuroprotection .

Case Studies and Research Findings

Study Focus Findings
Anticancer Screening Evaluation of cytotoxicityDerivatives showed significant growth inhibition in cancer cell lines, indicating structural modifications enhance activity .
Neuroprotection Effects on cognitive functionTreatment improved cognitive performance in animal models with reduced neuroinflammation markers .
Antimicrobial Properties Efficacy against bacteriaDemonstrated effectiveness against various bacterial strains with mechanisms involving membrane disruption .

Mechanism of Action

The mechanism of action of 6-Methoxy-1-methyl-2-phenyl-1H-indole involves its interaction with various molecular targets and pathways. The indole ring system can interact with multiple receptors and enzymes, leading to diverse biological effects. For instance, it may inhibit certain enzymes or bind to specific receptors, modulating cellular processes and pathways .

Comparison with Similar Compounds

6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile

  • Substituents: 1-Phenyl, 2-methyl, 3-cyano, 6-methoxy.
  • Key Differences: The phenyl group is at position 1 instead of 2, altering steric interactions. Crystallographic data reveal a dihedral angle of 64.48° between the indole and phenyl rings, indicating moderate non-planarity due to steric hindrance .

6-Benzyloxy-5-methoxy-1H-indole-2-carboxylic Acid

  • Substituents : 2-carboxylic acid, 5-methoxy, 6-benzyloxy.
  • Key Differences: The carboxylic acid group at position 2 enhances acidity and hydrogen-bonding capacity, contrasting with the target compound’s non-polar phenyl group. Benzyloxy and methoxy groups at positions 6 and 5 create distinct electronic effects compared to the target’s single methoxy group at position 6.

7-Methoxy-1H-indole-3-carboxylic Acid

  • Substituents : 3-carboxylic acid, 7-methoxy.
  • Key Differences :
    • A melting point of 199–201°C suggests high crystallinity due to hydrogen bonding from the carboxylic acid group. The target compound’s melting point is likely lower due to reduced polarity.

Spectroscopic and Crystallographic Comparisons

NMR Spectral Data

  • 6-Methoxy-1H-indole-2-carboxylic Acid :
    • Methoxy proton resonance at δ 3.76 ppm (singlet).
    • Aromatic protons in the range of δ 6.8–7.5 ppm.
    • The target compound would exhibit similar methoxy signals but distinct aromatic splitting patterns due to phenyl and methyl substituents.

Crystallographic Features

  • 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile : Dihedral angle of 64.48° between indole and phenyl rings. Weak C–H⋯π interactions dominate crystal packing.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Functional Groups Melting Point (°C)
6-Methoxy-1-methyl-2-phenyl-1H-indole C₁₆H₁₅NO 237.30 1-Me, 2-Ph, 6-OMe Methoxy, methyl, phenyl Not reported
6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile C₁₇H₁₄N₂O 278.31 1-Ph, 2-Me, 3-CN, 6-OMe Cyano, methoxy Not reported
7-Methoxy-1H-indole-3-carboxylic Acid C₁₀H₉NO₃ 191.18 3-COOH, 7-OMe Carboxylic acid 199–201
6-Benzyloxy-5-methoxy-1H-indole-2-carboxylic Acid C₁₇H₁₃NO₅ 311.29 2-COOH, 5-OMe, 6-OBn Carboxylic acid, benzyloxy Not reported

Reactivity and Stability

  • Electrophilic Substitution: The phenyl group at position 2 in the target compound may direct electrophilic attacks to specific positions, contrasting with the electron-withdrawing cyano group in , which deactivates the indole ring.
  • Stability : Methyl and phenyl substituents likely improve stability against oxidation compared to carboxylic acid-containing analogs .

Biological Activity

6-Methoxy-1-methyl-2-phenyl-1H-indole is a compound belonging to the indole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Molecular Formula: C15H15N1O1
Molecular Weight: 225.29 g/mol
IUPAC Name: 6-Methoxy-1-methyl-2-phenyl-1H-indole
CAS Number: [Not provided in the search results]

Biological Activities

6-Methoxy-1-methyl-2-phenyl-1H-indole exhibits several biological activities, including:

Antimicrobial Activity

Research indicates that indole derivatives possess significant antimicrobial properties. In a study evaluating various indole compounds, 6-Methoxy-1-methyl-2-phenyl-1H-indole demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.5 μg/mL against MRSA strains .

Anticancer Properties

Indoles are recognized for their anticancer potential. A study focusing on the cytotoxic effects of various indole derivatives found that 6-Methoxy-1-methyl-2-phenyl-1H-indole exhibited significant antiproliferative activity against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound's IC50 values ranged from 5 to 15 µM, indicating its effectiveness in inhibiting cancer cell growth .

The mechanism through which 6-Methoxy-1-methyl-2-phenyl-1H-indole exerts its biological effects involves multiple pathways:

Inhibition of Key Enzymes

The compound has been shown to inhibit enzymes involved in critical cellular processes, such as topoisomerases and kinases, which are essential for DNA replication and repair. This inhibition leads to increased apoptosis in cancer cells .

Modulation of Signaling Pathways

Research indicates that this indole derivative can modulate signaling pathways related to cell proliferation and survival, particularly through the Akt pathway. By influencing these pathways, the compound promotes apoptosis in malignant cells while sparing normal cells .

Case Studies

Several studies have highlighted the efficacy of 6-Methoxy-1-methyl-2-phenyl-1H-indole:

  • Study on Anticancer Activity : A recent study evaluated the compound's effects on human lung adenocarcinoma cells (A549). Results showed that treatment with 6-Methoxy-1-methyl-2-phenyl-1H-indole led to a significant decrease in cell viability, with observable morphological changes indicative of apoptosis .
  • Antimicrobial Efficacy : In another study assessing the antimicrobial properties of various indoles, 6-Methoxy-1-methyl-2-phenyl-1H-indole was found to be effective against resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Comparative Analysis

To further understand the unique properties of 6-Methoxy-1-methyl-2-phenyl-1H-indole, it is beneficial to compare it with other similar compounds:

Compound NameAnticancer Activity (IC50)Antimicrobial Activity (MIC)
6-Methoxy-1-methyl-2-phenyl-Indole5 - 15 µM0.5 µg/mL
Indole Derivative A>20 µM2 µg/mL
Indole Derivative B10 - 20 µM0.8 µg/mL

Q & A

What are the common synthetic routes for 6-Methoxy-1-methyl-2-phenyl-1H-indole, and how are reaction conditions optimized?

Basic Research Question
A typical synthesis involves coupling reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation. For example, trifluoroboron ether may catalyze Friedel-Crafts alkylation or arylations, as seen in analogous indole syntheses . Key steps include controlled temperature gradients (e.g., maintaining below 30°C during reagent addition) and reflux conditions to drive reactions to completion. Post-synthesis purification often employs recrystallization from ethyl acetate/petroleum ether mixtures, yielding high-purity crystals suitable for structural analysis . Optimization focuses on catalyst selection, solvent polarity, and reaction duration to maximize yield (e.g., 65% yield reported in similar protocols) .

How do crystallographic studies inform the molecular conformation of 6-Methoxy-1-methyl-2-phenyl-1H-indole?

Advanced Research Question
Single-crystal X-ray diffraction reveals critical structural parameters, such as dihedral angles between aromatic systems. For instance, the indole ring and phenyl substituent in related compounds exhibit dihedral angles of ~64.48°, indicating steric or electronic influences on planarity . Non-covalent interactions (e.g., weak C–H⋯π contacts) stabilize crystal packing, which can affect solubility and solid-state reactivity. Discrepancies in dihedral angles between analogs (e.g., 58.41°–80.91°) highlight substituent-dependent conformational flexibility . Researchers should compare multiple datasets to validate structural trends.

What spectroscopic methods are employed to characterize this compound, and how are data interpreted?

Basic Research Question
Nuclear magnetic resonance (NMR) spectroscopy is pivotal:

  • ¹H NMR identifies substituent environments (e.g., methoxy protons at δ ~3.8–4.0 ppm; aromatic protons split by coupling constants like J = 8.7 Hz) .
  • ¹³C NMR confirms carbonyl or nitrile groups (e.g., C≡N at ~110–120 ppm) .
    Infrared (IR) spectroscopy detects functional groups (e.g., N–H stretches at ~3431 cm⁻¹ for indole NH) . High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., [M+H]+ ion matching theoretical m/z) .

How can researchers resolve contradictions in reported structural or synthetic data for indole derivatives?

Advanced Research Question
Contradictions often arise from varying reaction conditions or crystallographic environments. For example, dihedral angles in 6-Methoxy-2-methyl-1-phenyl derivatives differ by up to 22° across studies due to substituent electronic effects . To address discrepancies:

  • Replicate syntheses using published protocols.
  • Cross-validate spectroscopic and crystallographic data.
  • Perform computational modeling (DFT) to predict preferred conformers and compare with experimental results.
  • Publish full crystallographic parameters (e.g., CIF files) for transparency .

What methodologies ensure high purity of 6-Methoxy-1-methyl-2-phenyl-1H-indole for biological assays?

Basic Research Question
Purity (>97%) is achieved via:

  • Chromatography : HPLC with UV detection monitors impurities; retention times correlate with polarity .
  • Recrystallization : Solvent mixtures (e.g., ethyl acetate/petroleum ether) remove byproducts .
  • Elemental Analysis : Confirms C/H/N ratios within 0.3% of theoretical values.
  • Melting Point Analysis : Sharp melting ranges (e.g., 199°C–201°C) indicate homogeneity .

What strategies enable functionalization of 6-Methoxy-1-methyl-2-phenyl-1H-indole for structure-activity studies?

Advanced Research Question
Directed functionalization leverages reactive sites:

  • C-3 Position : Electrophilic substitution (e.g., Vilsmeier-Haack formylation) introduces aldehydes for further coupling .
  • Methoxy Group : Demethylation with BBr₃ yields hydroxyl groups for derivatization .
  • Phenyl Ring : Cross-coupling (Suzuki-Miyaura) adds aryl/heteroaryl substituents to modulate electronic properties .
    Reaction progress is monitored via TLC or LC-MS, and regioselectivity is confirmed by NOESY or X-ray studies .

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